molecular formula C20H23N3O3 B2638913 [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 878098-07-8

[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate

Cat. No.: B2638913
CAS No.: 878098-07-8
M. Wt: 353.422
InChI Key: HXNQRSYTUDPBDA-UHFFFAOYSA-N
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Description

[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyanocyclohexyl group, a carbamoyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the cyanocyclohexyl group, converting the nitrile to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its indole core, which is a common motif in many bioactive molecules. It could potentially be explored for its anticancer, antimicrobial, or anti-inflammatory properties .

Industry

In material science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylates: These compounds share the indole core and carboxylate group but lack the cyanocyclohexyl and carbamoyl groups.

    N-cyanocyclohexyl derivatives: These compounds have the cyanocyclohexyl group but differ in the rest of their structure.

Uniqueness

[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,3-dimethyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-14(2)22-17-7-6-15(10-16(13)17)19(25)26-11-18(24)23-20(12-21)8-4-3-5-9-20/h6-7,10,22H,3-5,8-9,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNQRSYTUDPBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)OCC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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